1-Bromo-6,6-dimethyl-2-hepten-4-yne
Overview
Description
"1-Bromo-6,6-dimethyl-2-hepten-4-yne" is a synthetic compound that may have applications in various chemical synthesis processes and materials science. While direct studies on this compound are scarce, research on similar brominated organic compounds and their methodologies provides a foundation to understand its potential synthesis, structure, and properties.
Synthesis Analysis
The synthesis of brominated organic compounds often involves halogenation reactions, where a bromine atom is introduced into the organic molecule. For example, phase transfer catalyzed polymerization has been used to synthesize poly(2,6-dimethyl-1,4-phenylene oxide) with defined molecular weights, indicating a controlled synthesis approach that could potentially be applied to the synthesis of "1-Bromo-6,6-dimethyl-2-hepten-4-yne" (Percec & Wang, 1991).
Molecular Structure Analysis
Molecular structure analysis of brominated compounds is critical for understanding their chemical behavior. Techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations have been utilized to elucidate the structures of similar compounds, providing insights into their configuration, conformation, and electronic properties. For instance, the crystal structure analysis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide reveals a detailed understanding of molecular geometry (Mazhar-ul-Haque et al., 1981).
Scientific Research Applications
Synthesis of Antifungal Agents : It serves as a key intermediate for the synthesis of Terbinafine, an antifungal drug. A study by Chou et al. (2000) describes the stereoselective synthesis of this compound, highlighting its significance in pharmaceutical synthesis (Chou, Tseng, & Chen, 2000).
Condensation Reactions in Organic Chemistry : This compound has been involved in studies on condensation reactions with alkyl halides in the presence of magnesium. Research from 1955 by Cheltsova et al. highlights its role in understanding the behavior of alkenyl halides in such reactions (Cheltsova, Chernyshev, & Petrov, 1955).
Modification in Terbinafine Synthesis : A study by Jia (2001) focused on developing a modified route for synthesizing Terbinafine using 1-Bromo-6,6-dimethyl-2-hepten-4-yne (Jia, 2001).
Methodology in Synthesizing Antifungal Allylamine : Gupta et al. (2014) presented a stereoselective methodology for synthesizing Terbinafine, where 1-Bromo-6,6-dimethyl-2-hepten-4-yne played a crucial role, emphasizing its importance in developing safer and less toxic methodologies in pharmaceutical synthesis (Gupta et al., 2014).
Applications in Organic Synthesis and Chemical Reactions : Various studies have explored its role in different organic synthesis and chemical reaction mechanisms. For example, research by Christl et al. (2009) and others have investigated its behavior in different chemical environments and its potential as a building block in synthesizing diverse organic compounds (Christl et al., 2009).
properties
IUPAC Name |
(E)-1-bromo-6,6-dimethylhept-2-en-4-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Br/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLYZFSILFGXCC-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276614 | |
Record name | (2E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-6,6-dimethyl-2-hepten-4-yne | |
CAS RN |
78629-21-7 | |
Record name | (2E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78629-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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